

An In-depth Technical Guide on the Thermochemical Properties of N-Ethylethylenediamine

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Compound of Interest

Compound Name: *N-Ethylethylenediamine*

Cat. No.: *B093853*

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Introduction

N-Ethylethylenediamine (C₄H₁₂N₂), a colorless to light yellow liquid with an ammonia-like odor, is a significant organic compound in various industrial applications.^[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a chelating agent.^{[1][2]} A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the known physicochemical properties of **N-Ethylethylenediamine**, details the experimental and computational methodologies for determining its core thermochemical properties, and presents visualizations of its industrial synthesis pathways. Due to the limited availability of direct experimental thermochemical data for **N-Ethylethylenediamine**, this guide also includes data for the parent compound, ethylenediamine, to provide a valuable comparative reference.

Physicochemical Properties of N-Ethylethylenediamine

A summary of the available physical and chemical properties for **N-Ethylethylenediamine** is presented below. This data is essential for handling, storage, and process design.^{[1][3]}

Property	Value	Reference
Molecular Formula	C4H12N2	[1][3]
Molar Mass	88.15 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Density	0.837 g/mL at 25 °C	[3]
Boiling Point	128-130 °C	[3]
Melting Point	1.63 °C (estimate)	[3]
Flash Point	10 °C (50 °F)	[3]
Refractive Index	n _{20/D} 1.439	[3]
Water Solubility	Completely soluble	[3]
pKa1	7.63 (+2) at 25 °C	[3]
pKa2	10.56 (+1) at 25 °C	[3]

Thermochemical Properties of Ethylenediamine (for comparison)

In the absence of comprehensive experimental thermochemical data for **N-Ethylethylenediamine**, the data for its parent compound, ethylenediamine (C₂H₈N₂), is provided below. These values, sourced from the NIST WebBook and other chemical databases, offer a baseline for estimating the properties of **N-Ethylethylenediamine**. [4][5][6][7][8][9]

Thermochemical Property	Value	Units	Reference
Standard Molar Enthalpy of Formation (liquid, $\Delta_f H^\circ$ liquid)	-63.01 ± 0.54	kJ/mol	[7]
Standard Molar Enthalpy of Combustion (liquid, $\Delta_c H^\circ$ liquid)	-1867.3 ± 0.50	kJ/mol	[7]
Standard Molar Entropy (liquid, S° liquid)	202.42	J/mol·K	[7][8]
Specific Heat Capacity (liquid, $C_{p,liquid}$)	172.59 (at 298.15 K)	J/mol·K	[7][8]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	98.86	kJ/mol	[6]

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining the key thermochemical properties of liquid organic compounds like **N-Ethylethylenediamine**.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.[10][11]

Experimental Protocol:

- **Sample Preparation:** A precise mass of the liquid sample (**N-Ethylethylenediamine**) is encapsulated in a combustible container (e.g., a gelatin capsule or a thin plastic bag) of known mass and heat of combustion.
- **Bomb Preparation:** The sample is placed in a crucible inside a high-pressure stainless-steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a stirrer and a high-precision thermometer.
- **Combustion and Temperature Measurement:** The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb, the water, and the calorimeter components, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
- **Calculation:** The heat released by the combustion (q_{comb}) is calculated from the temperature rise (ΔT) and the total heat capacity of the calorimeter system (C_{cal}), which is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
 - $q_{\text{total}} = C_{\text{cal}} * \Delta T$
 - $q_{\text{comb}} = q_{\text{total}} - q_{\text{fuse}} - q_{\text{nitric_acid}}$ (corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample).
- **Enthalpy of Combustion:** The molar enthalpy of combustion ($\Delta_c H^\circ$) is calculated from q_{comb} and the number of moles of the sample.
- **Enthalpy of Formation:** The standard enthalpy of formation ($\Delta_f H^\circ$) is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2), which are well-known.

For the combustion of **N-Ethylethylenediamine** ($\text{C}_4\text{H}_{12}\text{N}_2$): $\text{C}_4\text{H}_{12}\text{N}_2(\text{l}) + 7\text{O}_2(\text{g}) \rightarrow 4\text{CO}_2(\text{g}) + 6\text{H}_2\text{O}(\text{l}) + \text{N}_2(\text{g})$
 $\Delta_f H^\circ(\text{C}_4\text{H}_{12}\text{N}_2, \text{l}) = [4 * \Delta_f H^\circ(\text{CO}_2, \text{g}) + 6 * \Delta_f H^\circ(\text{H}_2\text{O}, \text{l})] - \Delta_c H^\circ(\text{C}_4\text{H}_{12}\text{N}_2, \text{l})$

Heat Capacity and Entropy via Adiabatic Calorimetry

The specific heat capacity (C_p) and the standard molar entropy (S°) are determined using adiabatic calorimetry, which measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.^{[12][13]}

Experimental Protocol:

- **Calorimeter Setup:** The sample of **N-Ethylethylenediamine** is placed in a sample cell within an adiabatic calorimeter. The calorimeter is designed with an adiabatic shield or jacket whose temperature is controlled to match the temperature of the sample cell, thereby preventing heat loss.
- **Heating and Temperature Measurement:** A known quantity of electrical energy (heat, q) is supplied to the sample through a heater, and the resulting temperature increase (ΔT) is measured with a high-precision thermometer.
- **Heat Capacity Calculation:** The heat capacity of the sample at a given temperature is calculated using the formula:
 - $C_p = (q / \Delta T) - C_{\text{addenda}}$
 - where C_{addenda} is the heat capacity of the empty sample cell and any other addenda, which is determined in a separate experiment.
- **Entropy Calculation:** Measurements of C_p are made over a wide range of temperatures, starting from near absolute zero. The standard molar entropy at a temperature T (e.g., 298.15 K) is then calculated by integrating the heat capacity data with respect to temperature:^{[14][15]}
 - $S^\circ(T) = \int(0 \text{ to } T) (C_p(T') / T') dT'$

- This integration also includes the entropy changes associated with any phase transitions (e.g., melting) that occur below the temperature T.

Computational Determination of Thermochemical Properties

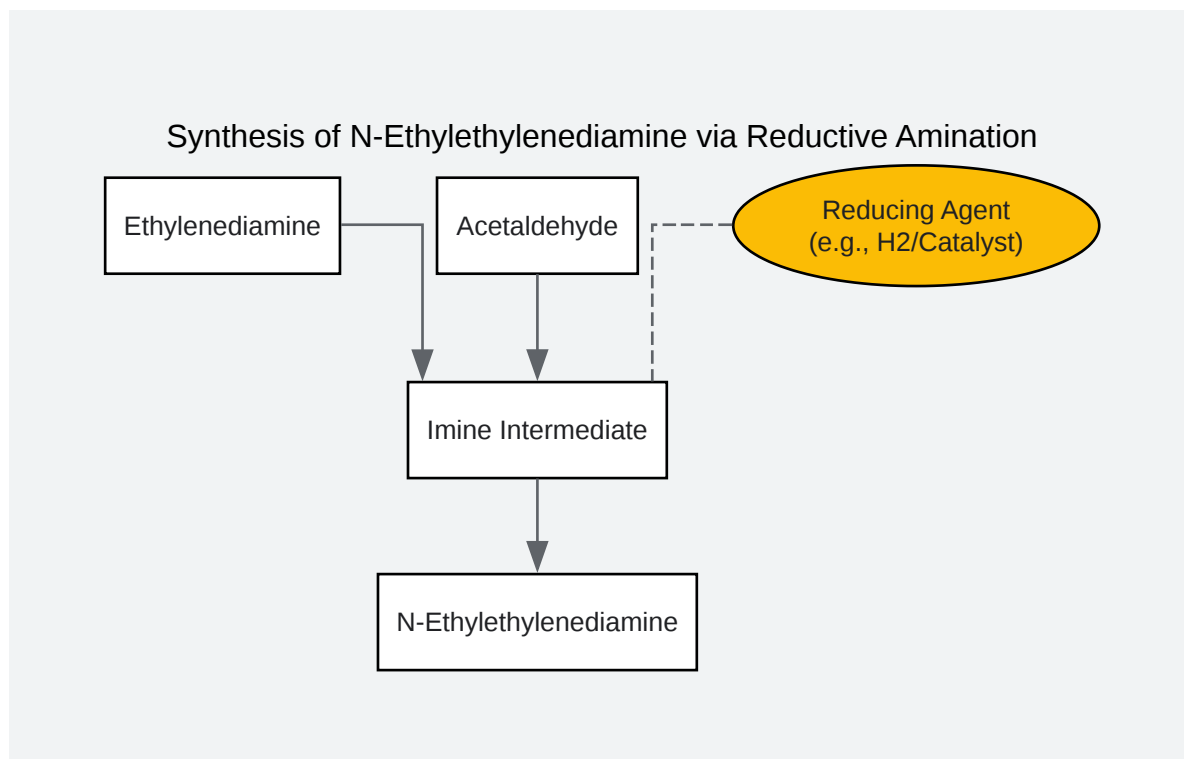
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like **N-Ethylethylenediamine**.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- **Quantum Mechanical Calculations:** The geometry of the **N-Ethylethylenediamine** molecule is optimized, and its vibrational frequencies are calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).
- **Statistical Thermodynamics:** The calculated molecular properties (rotational constants, vibrational frequencies) are then used in statistical thermodynamic equations to calculate the enthalpy, entropy, and heat capacity.
- **Enthalpy of Formation:** The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which involve combining the computed energies of the molecule and its constituent atoms or related molecules with known experimental enthalpies of formation.

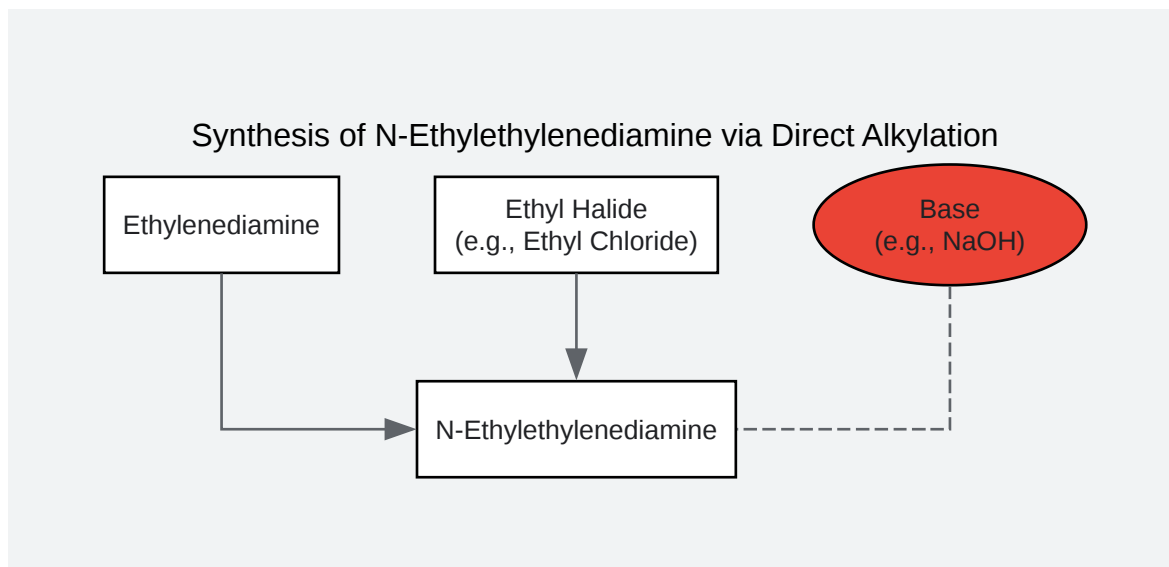
Industrial Synthesis of N-Ethylethylenediamine

N-Ethylethylenediamine is an important industrial chemical, and several synthetic routes have been developed for its production. The following diagrams illustrate some of the common reaction pathways.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)



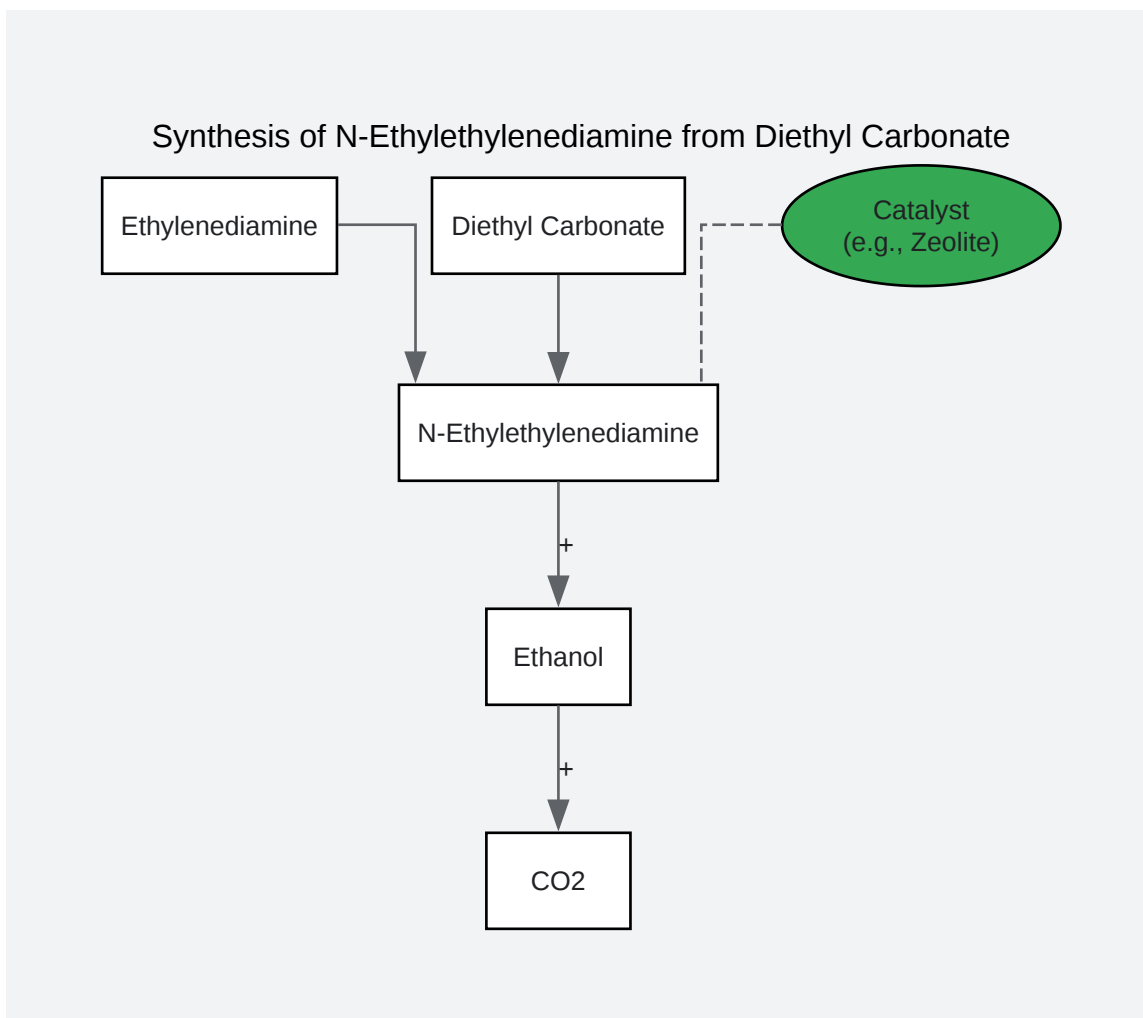
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Caption: Reductive amination pathway for **N-Ethylethylenediamine** synthesis.



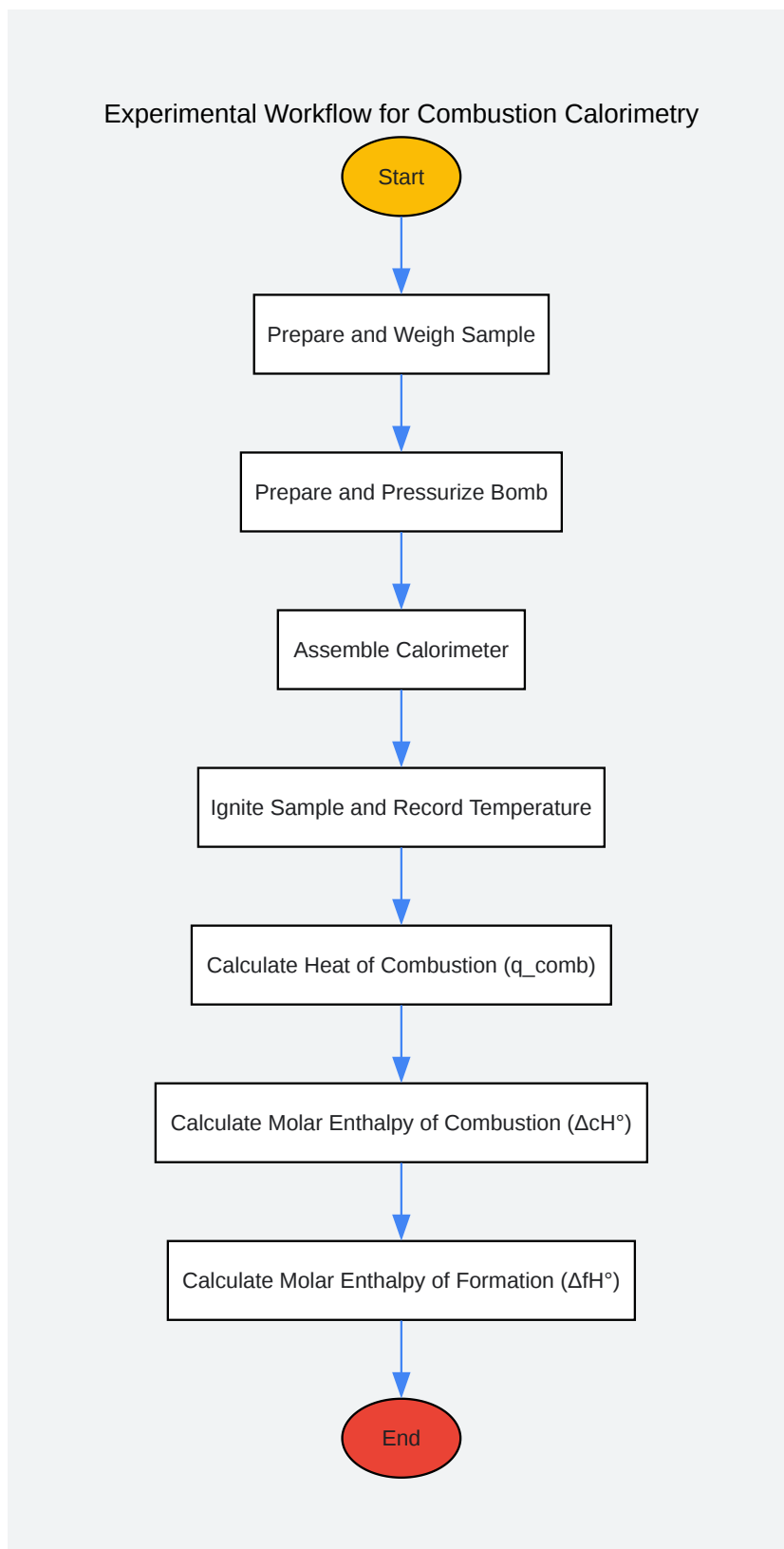
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Caption: Direct alkylation route for **N-Ethylethylenediamine** production.



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Caption: Gas-phase catalytic synthesis of **N-Ethylethylenediamine**.



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Caption: Workflow for determining enthalpy of formation.

Conclusion

While direct experimental thermochemical data for **N-Ethylethylenediamine** is currently scarce in publicly available literature, this guide provides the foundational knowledge required for its determination and application. By understanding the established experimental and computational methodologies, and by leveraging the data of the closely related ethylenediamine, researchers and professionals can effectively estimate and utilize the thermochemical properties of **N-Ethylethylenediamine** in their work. The provided visualizations of industrial synthesis routes further enhance the practical utility of this guide for those involved in the chemical and pharmaceutical industries. Further experimental investigation into the thermochemical properties of **N-Ethylethylenediamine** is warranted to fill the existing data gap and support its growing industrial importance.

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